molecular formula C10H10F2O2 B7999478 3,4-Difluorophenethyl acetate

3,4-Difluorophenethyl acetate

Cat. No.: B7999478
M. Wt: 200.18 g/mol
InChI Key: ZCJCRUVBKJFBCR-UHFFFAOYSA-N
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Description

3,4-Difluorophenethyl acetate is a chemical compound characterized by the presence of two fluorine atoms on the benzene ring and an acetate group attached to the ethyl chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluorophenethyl acetate typically involves the reaction of 3,4-difluorophenylacetic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve the desired product quality and quantity.

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluorophenethyl acetate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 3,4-difluorophenylacetic acid.

  • Reduction: Reduction reactions can lead to the formation of 3,4-difluorophenylethanol.

  • Substitution: Substitution reactions can occur at the fluorine atoms, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 3,4-Difluorophenylacetic acid

  • Reduction: 3,4-Difluorophenylethanol

  • Substitution: Various fluorinated derivatives

Scientific Research Applications

3,4-Difluorophenethyl acetate has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to understand the effects of fluorinated compounds on biological systems.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,4-Difluorophenethyl acetate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 2,3-Difluorophenethyl acetate

  • 3,5-Difluorophenethyl acetate

  • 2,4-Difluorophenethyl acetate

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Properties

IUPAC Name

2-(3,4-difluorophenyl)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-7(13)14-5-4-8-2-3-9(11)10(12)6-8/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJCRUVBKJFBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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